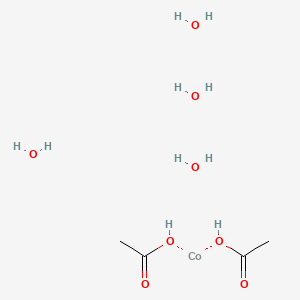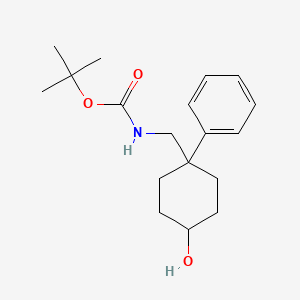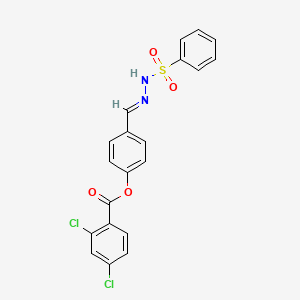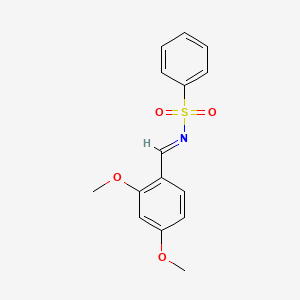
Cobalt(II)acetatetetra hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) acetate tetrahydrate is a cobalt salt of acetic acid, commonly found in its tetrahydrate form with the chemical formula Co(CH₃CO₂)₂·4H₂O. It appears as intense red crystals and is known for its use as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) acetate tetrahydrate can be synthesized by reacting cobalt(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{CoCO}_3 + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt(II) oxide or cobalt(II) hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: Cobalt(II) acetate tetrahydrate can undergo oxidation to form cobalt(III) acetate.
Reduction: It can be reduced to cobalt(II) oxide or cobalt metal under specific conditions.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt(II) oxide, cobalt metal.
Substitution: Cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and esterification reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of cobalt nanoparticles and cobalt oxide thin films.
Mechanism of Action
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, facilitating catalytic reactions. The central cobalt ion can undergo redox reactions, making it a versatile catalyst in both oxidation and reduction processes .
Comparison with Similar Compounds
Nickel(II) acetate tetrahydrate: Similar in structure and used in similar catalytic applications.
Copper(II) acetate monohydrate: Another transition metal acetate with catalytic properties.
Uniqueness: Cobalt(II) acetate tetrahydrate is unique due to its intense red color and its specific catalytic properties, particularly in oxidation reactions. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H16CoO8 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
acetic acid;cobalt;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
InChI Key |
CIVRUWGUEDXBED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O.O.O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)

![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)





![N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042747.png)



